molecular formula C18H23N5O B5037546 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine

2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine

Cat. No. B5037546
M. Wt: 325.4 g/mol
InChI Key: UUZHUMFMNMFOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine, also known as AG-014699, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition has been shown to have therapeutic potential in cancer treatment.

Mechanism of Action

2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine works by inhibiting the activity of PARP, an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has been shown to be highly selective for PARP-1 and PARP-2, two isoforms of the enzyme that are involved in DNA repair.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to improve glucose metabolism in animal models. These effects may have implications for the treatment of other diseases, such as diabetes and inflammatory disorders.

Advantages and Limitations for Lab Experiments

2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. Its selectivity for PARP-1 and PARP-2 may limit its usefulness in studying other isoforms of the enzyme, and its effects on DNA repair may complicate interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine. One area of interest is the development of combination therapies that include 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine and other chemotherapeutic agents. Another area of interest is the study of the effects of 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine on other diseases, such as diabetes and inflammatory disorders. Finally, there is ongoing research on the development of new PARP inhibitors with improved selectivity and efficacy.

Synthesis Methods

2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with piperazine, followed by the reaction of the resulting compound with 6-methylpyrimidine-4-amine. The final product is obtained through purification and crystallization.

Scientific Research Applications

2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has been extensively studied for its potential use in cancer treatment. It has been shown to be particularly effective in tumors with defects in DNA repair pathways, such as those with BRCA mutations. 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has also been studied in combination with other chemotherapeutic agents, such as temozolomide and carboplatin, and has shown promising results in clinical trials.

properties

IUPAC Name

1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-4-6-16(7-5-13)20-17-12-14(2)19-18(21-17)23-10-8-22(9-11-23)15(3)24/h4-7,12H,8-11H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZHUMFMNMFOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)ethanone

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